Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate
Description
Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate is a structurally complex piperazine derivative featuring a bicyclo[2.2.2]octane moiety substituted with a methoxycarbonyl group. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in the preparation of bioactive molecules. The bicyclo[2.2.2]octane core imparts significant steric bulk and conformational rigidity, which can influence both reactivity and binding interactions in downstream applications.
Key synthetic steps involve palladium-catalyzed coupling reactions, as evidenced by the use of BINAP and Pd(OAc)₂ in analogous piperazine derivatives . Characterization via ¹H-NMR confirms structural integrity, with spectral data aligning with established protocols .
Properties
Molecular Formula |
C19H32N2O4 |
|---|---|
Molecular Weight |
352.5 g/mol |
IUPAC Name |
tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H32N2O4/c1-17(2,3)25-16(23)20-11-13-21(14-12-20)19-8-5-18(6-9-19,7-10-19)15(22)24-4/h5-14H2,1-4H3 |
InChI Key |
AOLHVABKMNKMEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C23CCC(CC2)(CC3)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Key Reaction Steps
The synthesis typically proceeds through the following main stages:
1.1 Preparation of the Bicyclo[2.2.2]octane Methoxycarbonyl Intermediate
The bicyclo[2.2.2]octane core substituted with a methoxycarbonyl group is often prepared via multi-step transformations starting from commercially available bicyclic precursors or diesters. For example, mono-saponification of dimethyl or diethyl bicyclo[2.2.2]octane dicarboxylates yields the corresponding mono-acid intermediates, which can be further functionalized.
1.2 Functionalization of Piperazine
The piperazine moiety is introduced as tert-butyl piperazine-1-carboxylate, a protected form that facilitates selective substitution at the nitrogen atoms. This protects the piperazine nitrogen during coupling reactions and can be removed later if necessary.
1.3 Coupling of Piperazine with Bicyclo[2.2.2]octane Derivative
The key coupling step involves the reaction of tert-butyl piperazine-1-carboxylate with the 4-(methoxycarbonyl)-1-bicyclo[2.2.2]octane intermediate under palladium-catalyzed conditions. Common catalysts include palladium acetate (Pd(OAc)₂) combined with ligands such as BINAP or Xantphos to promote Buchwald-Hartwig amination or related cross-coupling reactions.
Typical reaction conditions:
- Solvent: Anhydrous 1,4-dioxane
- Temperature: Approximately 100–110°C
- Base: Potassium carbonate (K₂CO₃) to neutralize acids formed and promote amination
- Catalyst loading: Pd(OAc)₂ (1–5 mol%)
- Ligand: BINAP or Xantphos (2–10 mol%)
These conditions yield the desired tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate with good regioselectivity and yields often exceeding 80%.
Industrial Scale Considerations
Industrial production mirrors laboratory synthesis but emphasizes:
- Use of high-purity starting materials to ensure product consistency
- Precise control of reaction parameters (temperature, pressure, atmosphere) to maximize yield and minimize impurities
- Scale-up of palladium-catalyzed coupling reactions with optimized catalyst recycling and ligand recovery
- Implementation of purification protocols such as recrystallization or chromatography to achieve >97% purity suitable for pharmaceutical or research applications.
Chemical Reaction Analysis
| Reaction Type | Description | Common Reagents/Conditions | Typical Outcomes |
|---|---|---|---|
| Coupling Reaction | Palladium-catalyzed amination coupling piperazine with bicyclo[2.2.2]octane derivative | Pd(OAc)₂, BINAP/Xantphos, K₂CO₃, 1,4-dioxane, 100–110°C | Formation of C–N bond yielding target compound |
| Oxidation | Possible oxidation of intermediate functional groups to carboxylic acids or esters | Potassium permanganate or other oxidants | Conversion of alcohols or aldehydes to acids |
| Reduction | Reduction of carboxylic acids to alcohols or other functional groups | Lithium aluminum hydride or borane complexes | Formation of alcohol derivatives |
| Substitution | Replacement of halogenated intermediates with piperazine nitrogen | Nucleophilic substitution under basic conditions | Introduction of piperazine moiety |
Characterization and Analytical Methods
The synthesized compound is characterized by:
Nuclear Magnetic Resonance Spectroscopy (NMR):
- ^1H NMR identifies proton environments of the piperazine ring (typically δ 3.4–3.8 ppm for N-CH₂ groups) and bicyclo[2.2.2]octane protons (δ 1.2–2.5 ppm).
- ^13C NMR confirms carbon environments including ester carbonyl carbons and bicyclic carbons.
Liquid Chromatography-Mass Spectrometry (LC-MS):
- Confirms molecular ion peaks corresponding to the molecular weight of 352.48 g/mol (C19H32N2O4).
- Detects fragmentation patterns indicative of tert-butyl and methoxycarbonyl groups.
-
- Single-crystal X-ray diffraction elucidates the three-dimensional structure, confirming stereochemistry and the spatial arrangement of bulky bicyclo[2.2.2]octane substituents.
Summary Table of Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Mono-saponification of diester | Base hydrolysis of dimethyl/diethyl bicyclo[2.2.2]octane dicarboxylate | 70–85 | Produces monoacid intermediate |
| Protection of piperazine | tert-Butyl piperazine-1-carboxylate | Commercially available or synthesized separately | Protects piperazine nitrogen for coupling |
| Palladium-catalyzed coupling | Pd(OAc)₂, BINAP/Xantphos, K₂CO₃, 1,4-dioxane, 100–110°C | 80–90 | Forms target compound with high regioselectivity |
| Purification | Recrystallization or chromatography | >97 | Ensures high purity for research or pharmaceutical use |
Research Findings and Patents
- Patent WO2023226950A1 discloses related synthetic methods for compounds with bicyclo[2.2.2]octane cores and piperazine substituents, highlighting palladium-catalyzed coupling as a key step.
- US Patent US10336746B1 describes inhibitors with bicyclo[2.2.2]octanyl piperazine motifs, emphasizing the importance of palladium catalysis and ligand selection for efficient synthesis.
- Academic literature details the preparation of bicyclo[2.2.2]octane derivatives via mono-saponification and subsequent functional group transformations, forming the basis for the methoxycarbonyl-substituted intermediates used in coupling reactions.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of various chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The target compound is compared with analogous tert-butyl piperazine-1-carboxylates differing in substituents (Table 1).
Table 1: Structural Comparison of Piperazine Derivatives
Key Observations :
- Electronic Effects : Methoxycarbonyl and nitro groups are electron-withdrawing, enhancing electrophilicity at the piperazine nitrogen, whereas trifluoromethyl groups increase lipophilicity .
- Crystallographic Stability: The nitrophenyl derivative () exhibits well-defined hydrogen-bonding networks, whereas the bicyclo[2.2.2]octanyl analog may adopt unique packing modes due to its non-planar structure.
Key Observations :
- Catalyst Dependency : Palladium-based catalysts (e.g., Pd(OAc)₂ or Pd₂(dba)₃) are critical for coupling reactions involving aromatic halides, achieving yields >80% in optimized conditions .
- Copper-Mediated Amination : Lower yields (52%) observed in CuI-catalyzed reactions highlight challenges in activating less-reactive substrates .
Biological Activity
Tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate (CAS: 2891599-76-9) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
- Molecular Formula : C19H32N2O4
- Molecular Weight : 352.48 g/mol
- IUPAC Name : tert-butyl 4-(4-(methoxycarbonyl)bicyclo[2.2.2]octan-1-yl)piperazine-1-carboxylate
- Purity : 97% .
Synthesis
The synthesis of this compound involves several steps, including the formation of the bicyclo[2.2.2]octane core through enantioselective cycloaddition reactions under mild conditions. The synthetic routes are optimized for high yield and purity, which are critical for biological testing .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. Its bicyclic structure allows it to fit into binding sites with high specificity, potentially modulating various biological pathways .
Biological Activity
Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which may protect cells from oxidative stress, a contributing factor in various diseases .
Neuroprotective Effects : In vitro studies have indicated that this compound can enhance cell viability in astrocytes exposed to amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. When treated with Aβ, cell viability significantly decreased; however, co-treatment with the compound improved survival rates, suggesting a protective mechanism against neurotoxicity .
Case Studies and Research Findings
- Astrocyte Protection :
- Inflammatory Response Modulation :
Data Summary Table
| Property | Value |
|---|---|
| CAS Number | 2891599-76-9 |
| Molecular Formula | C19H32N2O4 |
| Molecular Weight | 352.48 g/mol |
| Purity | 97% |
| Biological Activity | Neuroprotection, Antioxidant |
Q & A
Q. What are the common synthetic routes for synthesizing tert-butyl 4-(4-methoxycarbonyl-1-bicyclo[2.2.2]octanyl)piperazine-1-carboxylate?
- Methodological Answer : Synthesis typically involves multi-step functionalization of the piperazine and bicyclo[2.2.2]octane moieties. A representative route includes:
Piperazine Functionalization : Reacting tert-butyl piperazine-1-carboxylate with halogenated intermediates (e.g., 5-bromo-2-chloropyrimidine) in 1,4-dioxane at 110°C with K₂CO₃ as a base, achieving yields up to 88.7% .
Coupling with Bicyclo[2.2.2]octane Derivatives : Subsequent coupling with methoxycarbonyl-substituted bicyclo[2.2.2]octane via Buchwald-Hartwig or Ullmann-type reactions, using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) in anhydrous dioxane .
Key Characterization: Confirmation via ¹H/¹³C NMR and LCMS to verify regioselectivity and purity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR resolves piperazine proton environments (δ 3.4–3.8 ppm for N-CH₂ groups) and bicyclo[2.2.2]octane protons (δ 1.2–2.5 ppm) .
- LCMS : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ or [M-100] fragments for Boc-deprotected intermediates) .
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves steric effects from the bicyclo[2.2.2]octane group and validates bond angles .
Q. How is the tert-butyloxycarbonyl (Boc) group employed in synthetic strategies?
- Methodological Answer : The Boc group protects the piperazine nitrogen during functionalization. Deprotection (e.g., with HCl in dioxane) yields free amines for further coupling. Stability under basic conditions (e.g., K₂CO₃ in refluxing dioxane) is critical to avoid premature cleavage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Methodological Answer :
- Temperature Control : Reactions at 110°C in dioxane enhance nucleophilic substitution rates (e.g., 62% yield for pyrimidine coupling) .
- Catalyst Screening : Pd₂(dba)₃/Xantphos systems reduce side reactions in cross-couplings, improving yields to 43–63% .
- Solvent Effects : Anhydrous DMF or THF minimizes hydrolysis of sensitive intermediates (e.g., methoxycarbonyl groups) .
Q. What crystallographic challenges arise when resolving this compound’s structure?
- Methodological Answer :
- Disordered Moieties : The bicyclo[2.2.2]octane group may exhibit rotational disorder, requiring SHELXL refinement with anisotropic displacement parameters .
- Weak Hydrogen Bonding : C-H···O interactions between carbonyl groups and adjacent molecules complicate electron density maps. Multi-solvent recrystallization (e.g., ethyl acetate/hexane) improves crystal quality .
Q. How do computational models predict stability and reactivity compared to experimental data?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Predict conformational stability of the bicyclo[2.2.2]octane-piperazine linkage. Deviations >0.5 Å from XRD data suggest solvent effects or force field limitations .
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) with experimental redox potentials (e.g., LiAlH₄ reduction yields) to validate electron-deficient sites .
Q. What strategies enhance the compound’s utility in pharmacophore design?
- Methodological Answer :
- Functionalization : Introduce bioisosteres (e.g., replacing methoxycarbonyl with carbamoyl) via hydrazide intermediates .
- Steric Optimization : Substituents on the bicyclo[2.2.2]octane (e.g., halogenation) modulate interactions with hydrophobic enzyme pockets .
Q. How does stability vary under experimental conditions (e.g., pH, temperature)?
- Methodological Answer :
- Thermal Stability : Decomposition above 150°C releases CO₂ (from tert-butyl groups) and NH₃ (from piperazine), monitored via TGA-MS .
- pH Sensitivity : Acidic conditions (pH <3) hydrolyze the Boc group, while basic conditions (pH >10) degrade the methoxycarbonyl moiety. Buffered solutions (pH 6–8) are recommended for biological assays .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies between synthetic yields and computational predictions?
- Methodological Answer :
- Retrosynthetic Validation : Compare calculated activation energies (DFT) with experimental Arrhenius plots to identify rate-limiting steps (e.g., steric hindrance in bicyclo[2.2.2]octane coupling) .
- Byproduct Profiling : Use LCMS to detect side products (e.g., dehalogenated intermediates) and adjust catalyst loading or reaction time .
Q. What explains variability in biological activity across derivatives?
- Methodological Answer :
- Structure-Activity Relationships (SAR) : Correlate substituent electronegativity (Hammett constants) with enzyme inhibition (e.g., IC₅₀ shifts from –NO₂ to –OCH₃ groups) .
- Solubility Effects : LogP calculations vs. experimental partition coefficients (e.g., octanol/water) reveal aggregation in aqueous media, reducing apparent activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
